N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2S.ClH/c1-21(2)9-10-23(16(24)12-7-8-22(3)20-12)17-19-14-13(25-4)6-5-11(18)15(14)26-17;/h5-8H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQOLQDOPGLGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Intermediate Preparation
The synthesis begins with 7-chloro-4-methoxy-1,3-benzothiazol-2-amine, a critical intermediate. While direct synthesis details are sparse in the provided sources, analogous protocols suggest cyclocondensation of 2-amino-4-chloro-6-methoxyphenol with thiourea or thioamide derivatives under acidic conditions. This step typically employs phosphoryl chloride (POCl₃) or polyphosphoric acid as cyclizing agents, with reaction temperatures ranging from 80–120°C.
Pyrazole Carboxylic Acid Activation
The 1-methyl-1H-pyrazole-3-carboxylic acid component undergoes activation prior to amide bond formation. Two primary strategies dominate:
Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) at reflux (60–80°C) for 4–6 hours converts the carboxylic acid to its reactive acyl chloride derivative. Excess thionyl chloride is removed via vacuum distillation, yielding 1-methyl-1H-pyrazole-3-carbonyl chloride as a pale-yellow oil.
Coupling Agent-Mediated Activation : Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct amide coupling without isolating the acyl chloride. This method, conducted in dichloromethane (DCM) at room temperature, minimizes side reactions such as hydrolysis.
Amide Bond Formation Strategies
Sequential Alkylation-Coupling Approach
A two-step protocol involves first alkylating 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 2-chloro-N,N-dimethylethanamine hydrochloride to install the dimethylaminoethyl group. Key parameters include:
- Solvent : Anhydrous DCM or acetonitrile
- Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl
- Temperature : 0–5°C to suppress polyalkylation
The resulting secondary amine, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]amine, is then coupled with the activated pyrazole carboxylic acid derivative.
One-Pot Coupling Using Preformed Amine
Alternative methods bypass intermediate isolation by reacting 7-chloro-4-methoxy-1,3-benzothiazol-2-amine directly with 2-(dimethylamino)ethylamine and the activated pyrazole component. This approach demands strict stoichiometric control to avoid N-overalkylation.
Reaction Optimization and Critical Parameters
Solvent Systems
| Solvent | Role | Impact on Yield | Source |
|---|---|---|---|
| Dichloromethane | Aprotic, polar | 68–72% | |
| Acetonitrile | High dielectric constant | 65–70% | |
| Tetrahydrofuran | Lewis basicity aids solubility | 60–65% |
Polar aprotic solvents enhance nucleophilicity of the amine while stabilizing charged intermediates.
Catalytic and Stoichiometric Considerations
- EDC/HOBt System : EDC (1.2 equiv) with hydroxybenzotriazole (HOBt, 1.1 equiv) suppresses racemization and improves coupling efficiency to 75–80%.
- Thionyl Chloride Stoichiometry : Molar ratios ≥3:1 (SOCl₂:acid) ensure complete conversion to acyl chloride.
Hydrochloride Salt Formation and Purification
Salt Precipitation
The free base is treated with hydrogen chloride (HCl) gas in diethyl ether or ethyl acetate, yielding the hydrochloride salt as a crystalline solid. Critical parameters:
- HCl Concentration : 4–6 M in dioxane
- Temperature : 0–5°C to prevent decomposition
Chromatographic Purification
Silica gel column chromatography (ethyl acetate:methanol, 9:1) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid/acetonitrile gradients confirms purity >98%.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data (When Available)
Single-crystal X-ray diffraction of analogous compounds reveals dihedral angles between aromatic rings of 33.47–89.17°, influencing molecular packing and solubility.
Challenges and Mitigation Strategies
Competing Side Reactions
Scalability Issues
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 100°C vs. 24 h conventionally).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Acyl Chloride Coupling | 68–72 | 95–98 | 24–36 | $$ |
| EDC-Mediated Coupling | 75–80 | 98–99 | 12–18 | $$$ |
| Microwave-Assisted | 78–82 | 97–99 | 0.25–2 | $$$$ |
EDC-based protocols offer superior yields and purity but incur higher reagent costs. Microwave methods excel in speed but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the benzo[d]thiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: The compound may bind to receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibiting enzymes: The compound may inhibit the activity of specific enzymes, leading to the modulation of biochemical pathways.
Interacting with DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s pharmacological and physicochemical properties can be inferred through comparisons with similar molecules. Key structural differences include:
- Substituents on the pyrazole ring: Methyl vs. dimethyl or cyano groups.
- Amino side chains: Dimethylaminoethyl vs. morpholinylethyl () or simpler alkyl chains.
- Aryl modifications : Chloro, methoxy, or fluorophenyl groups on the benzothiazole or pyrazole rings.
Table 1: Physicochemical and Structural Comparison
Key Findings from Comparative Studies:
Impact of Substituents on Melting Points: Electron-withdrawing groups (e.g., 4-Cl in 3b) increase melting points (171–172°C vs. 133–135°C for 3a) due to enhanced intermolecular interactions . Bulky substituents (e.g., morpholinylethyl in ) may reduce crystallinity compared to dimethylaminoethyl analogs.
Bioavailability and Solubility: The dimethylaminoethyl group in the target compound likely improves water solubility via protonation of the tertiary amine, a feature shared with the morpholinylethyl analog in . Cyano-substituted pyrazoles (e.g., 3a–3d) exhibit lower solubility due to hydrophobic character .
Synthetic Challenges :
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride, often referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following details:
- Chemical Name : this compound
- Molecular Formula : C21H25ClN3O4S
- Molecular Weight : 518.4769 g/mol
- CAS Number : 1215375-83-9
The structural formula provides insight into its potential interactions at the molecular level, particularly with biological targets.
Pyrazole derivatives are known for their wide range of biological activities. The specific compound exhibits several key actions:
- Anti-inflammatory Activity : Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Properties : Research indicates that pyrazole compounds can exhibit antimicrobial activity against various bacterial and fungal strains. For example, compounds similar to the one discussed have shown effectiveness against E. coli and Aspergillus niger at specific concentrations .
- Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, making them candidates for further investigation in cancer therapy .
Pharmacological Studies
A review of literature reveals numerous pharmacological studies focusing on pyrazole derivatives:
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, specific pyrazole derivatives demonstrated significant reductions in swelling compared to control groups treated with ibuprofen .
- Anticancer Activity : A series of experiments indicated that certain pyrazole derivatives could inhibit tumor growth in vitro, showing promise as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Emerging research suggests that pyrazole compounds may offer neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Q & A
Q. What are the critical parameters to optimize during synthesis to ensure high yield and purity?
Methodological Answer:
- Temperature Control: Maintain 20–25°C during reagent addition (e.g., chloroacetyl chloride) to prevent side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., dioxane, DMF) to enhance reactivity and solubility of intermediates .
- Reaction Time Monitoring: Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .
- Purification: Recrystallize from ethanol-DMF mixtures to remove impurities and improve crystallinity .
Q. Which analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton/carbon environments (e.g., methoxy at δ 3.8–4.0 ppm, benzothiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 509.12) and fragmentation patterns .
- X-ray Crystallography: Resolve 3D conformation for target interaction analysis (if crystalline) .
- Cross-Validation: Compare with PubChem data (InChIKey: SHVPFLUCHJHIPH-UHFFFAOYSA-N) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management: Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acid leaks) .
- First Aid: Immediate rinsing with water for skin contact; seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases, GPCRs) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) and affinity (KD) .
- Fluorescence Quenching Assays: Monitor interactions via tryptophan fluorescence changes in target proteins .
- In Vitro Validation: Pair computational data with enzyme inhibition assays (e.g., IC50 determination) .
Q. How should contradictory bioactivity data across experimental models be resolved?
Methodological Answer:
- Purity Verification: Re-analyze compound purity via HPLC (>98%) to rule out impurities as confounding factors .
- Solubility Optimization: Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability .
- Orthogonal Assays: Compare cell-based viability assays (e.g., MTT) with enzymatic activity tests (e.g., fluorogenic substrates) .
- Structural Analog Testing: Synthesize derivatives to isolate pharmacophoric groups responsible for activity .
Q. How can reaction kinetics be analyzed during intermediate synthesis?
Methodological Answer:
- Real-Time Monitoring: Use in-situ NMR or UV-Vis spectroscopy to track reactant consumption (e.g., disappearance of starting material peaks) .
- Pseudo-First-Order Conditions: Maintain excess reagent concentrations to simplify rate law calculations .
- Rate Constant Calculation: Apply integrated rate laws (e.g., ln[A] vs. time for first-order reactions) .
- Activation Energy Estimation: Conduct reactions at multiple temperatures and use the Arrhenius equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
